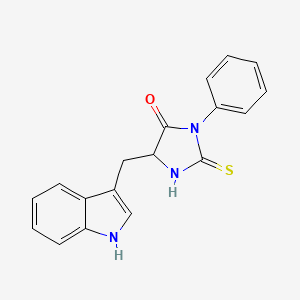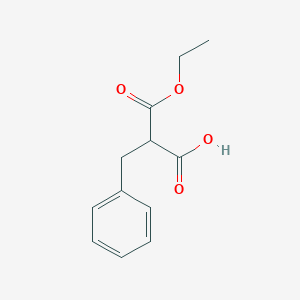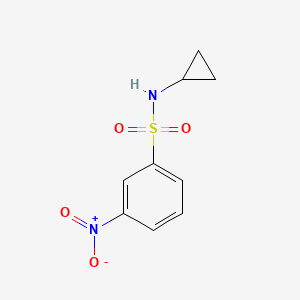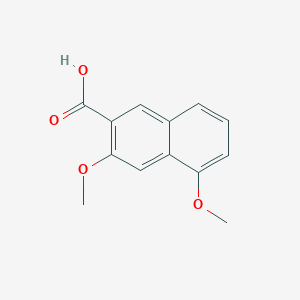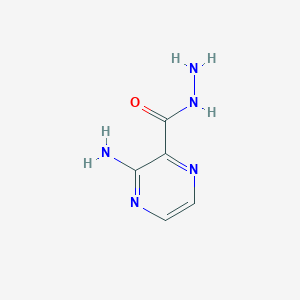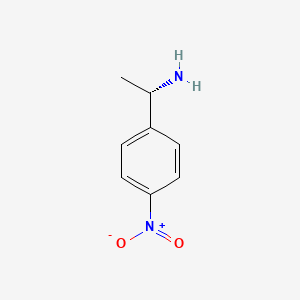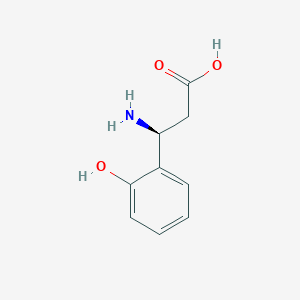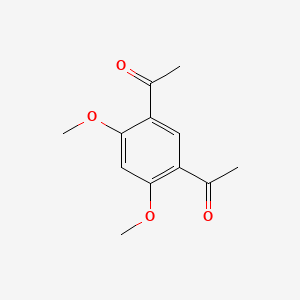
1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Descripción general
Descripción
1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C12H14O4 It is a derivative of acetophenone, characterized by the presence of two methoxy groups and an acetyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 1-(5-acetyl-2,4-dimethoxyphenyl)-1-ethanone with arylaldehydes to form bischalcones, which can then be cyclized in the presence of iodine to yield the desired product . Another method involves the preparation of diester derivatives, followed by conversion to β-diketones and subsequent cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ large-scale reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone has several scientific research applications:
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone depends on its specific application. In antimicrobial studies, the compound is believed to exert its effects by interfering with microbial cell wall synthesis or by disrupting cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2,5-Dimethoxyacetophenone: Similar structure but lacks the acetyl group.
4-Hydroxy-3,5-dimethoxyacetophenone: Contains hydroxyl and methoxy groups but differs in substitution pattern.
2,4-Dimethoxyacetophenone: Similar structure but lacks the acetyl group.
Uniqueness: 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and acetyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(5-acetyl-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7(13)9-5-10(8(2)14)12(16-4)6-11(9)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIPHLQGRBQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374135 | |
| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-67-7 | |
| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3098-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


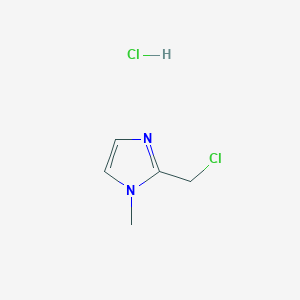


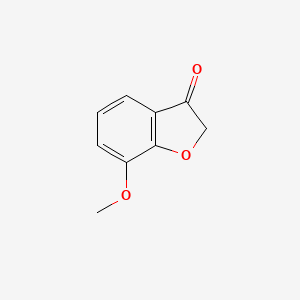
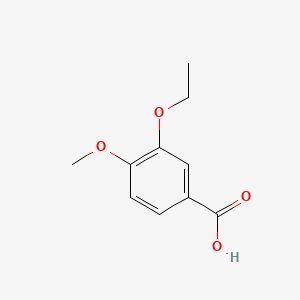
![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)
![[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1586655.png)
